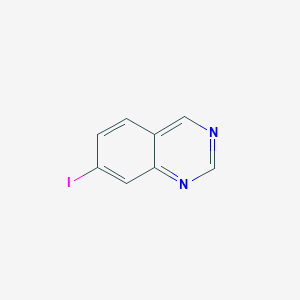

7-Iodoquinazoline

Description

BenchChem offers high-quality 7-Iodoquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodoquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodoquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVMHCJFWOFIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Sourcing and Application of 7-Iodoquinazoline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. Among its halogenated derivatives, 7-Iodoquinazoline has emerged as a particularly valuable building block, offering a strategic handle for medicinal chemists to elaborate complex molecules with high affinity and selectivity for a range of oncotargets. This guide provides a comprehensive overview of the commercial availability of 7-Iodoquinazoline, its synthesis, physicochemical properties, and its critical role in the development of next-generation kinase inhibitors.

Commercial Availability: A Fragmented but Accessible Market

The acquisition of 7-Iodoquinazoline (CAS No. 1425310-59-3) for research and development purposes is characterized by a market of specialized chemical suppliers. While not as ubiquitously stocked as more common reagents, it is readily available in research quantities. Investigators should anticipate sourcing from vendors who focus on heterocyclic chemistry and advanced building blocks. A summary of representative suppliers is provided below.

| Supplier | Purity | Quantity Options | Indicative Pricing | Notes |

| BLD Pharm | >98% | 50mg, 100mg, 250mg | Inquire | Often has stock in various locations. |

| Combi-Blocks | >97% | 250mg, 1g | ~$200/g | Known for a wide range of building blocks. |

| abcr GmbH | Custom | Inquire | Inquire | European supplier, may offer custom synthesis. |

| ChemicalBook | Aggregator | Varies | Varies | Lists multiple potential suppliers. |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis of 7-Iodoquinazoline: A Practical Laboratory-Scale Protocol

The synthesis of 7-Iodoquinazoline can be achieved through a multi-step sequence, with the cyclization of an appropriately substituted aminobenzonitrile being a common strategy. The following protocol outlines a representative and scalable laboratory procedure starting from the commercially available 4-amino-3-iodobenzonitrile.

Experimental Protocol: Synthesis of 7-Iodoquinazoline

Materials:

-

4-Amino-3-iodobenzonitrile[1]

-

Formamide

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10 mmol of 4-amino-3-iodobenzonitrile and 50 mL of formamide.

-

Cyclization: Heat the reaction mixture to reflux (approximately 190-210 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate of crude 7-Iodoquinazoline will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove residual formamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified 7-Iodoquinazoline under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of 7-Iodoquinazoline.

Physicochemical Properties: Key Data for Drug Development

Understanding the physicochemical properties of 7-Iodoquinazoline is crucial for its effective use in drug discovery workflows, including reaction setup, purification, and formulation.

| Property | Value | Notes |

| Molecular Formula | C₈H₅IN₂ | |

| Molecular Weight | 256.04 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not widely reported, expected to be >150 °C | Empirical determination is recommended. |

| Solubility | Soluble in DMSO and DMF; limited solubility in alcohols and chlorinated solvents. | Solubility in aqueous media is expected to be low. |

| Stability | Generally stable under standard laboratory conditions. | Quinoline derivatives can be light-sensitive; storage in a dark, cool place is recommended.[2] |

The Strategic Role of 7-Iodoquinazoline in Kinase Inhibitor Design

The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[3] The iodine atom at the 7-position of the quinazoline ring in 7-Iodoquinazoline provides a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Targeting EGFR and VEGFR Signaling Pathways

Two of the most prominent targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] These receptor tyrosine kinases play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[7][8][9]

Caption: Inhibition of EGFR and VEGFR signaling by 7-Iodoquinazoline derivatives.

Derivatives of 7-Iodoquinazoline can be designed to bind to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling.[10][11] This inhibition can lead to a reduction in tumor growth and vascularization. The ability to readily modify the 7-position allows for the fine-tuning of the inhibitor's interaction with the kinase, potentially leading to improved efficacy and a better safety profile.

Conclusion

7-Iodoquinazoline is a high-value chemical intermediate for the development of targeted therapies, particularly in the field of oncology. While its commercial availability is limited to specialized suppliers, it can be readily synthesized on a laboratory scale. Its strategic importance lies in the versatility of the 7-iodo group, which enables extensive structure-activity relationship studies for the optimization of kinase inhibitors. A thorough understanding of its sourcing, synthesis, and properties is essential for any research program focused on the design and development of novel quinazoline-based therapeutics.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

-

Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts. National Institutes of Health. [Link]

-

VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube. [Link]

-

Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Royal Society of Chemistry. [Link]

-

Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. [Link]

-

Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. The Oncologist. [Link]

-

Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

-

A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. National Institutes of Health. [Link]

-

The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. AACR Journals. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]

-

4-Amino-3-iodobenzonitrile. PubChem. [Link]

Sources

- 1. 4-Amino-3-iodobenzonitrile | C7H5IN2 | CID 4416395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

The 7-Iodoquinazoline Scaffold: A Privileged Motif for Targeting Key Drivers of Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4] Its rigid, planar structure and synthetic tractability have made it a favored scaffold for the design of targeted therapies.[5] Within this class, derivatives featuring a 7-iodo substitution on the quinazoline ring have emerged as particularly potent and versatile agents, demonstrating significant inhibitory activity against critical mediators of cancer progression. This guide provides a detailed exploration of the therapeutic targets of 7-iodoquinazoline derivatives, the underlying mechanisms of action, and the experimental workflows used to validate their activity.

The Strategic Importance of the 7-Iodoquinazoline Core

The unique physicochemical properties of the iodine atom at the 7-position of the quinazoline ring contribute significantly to the pharmacological profile of these derivatives. The iodine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for target proteins. Furthermore, its lipophilicity can improve membrane permeability and overall drug-like properties. While 7-iodoquinazoline itself is a building block, its incorporation into more complex molecules has yielded potent inhibitors of key oncogenic pathways.

Primary Therapeutic Targets: Dual Inhibition of EGFR and VEGFR-2

A predominant focus of research into 7-iodoquinazoline derivatives has been their remarkable ability to dually target two critical receptor tyrosine kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] This dual-targeting approach is a highly sought-after strategy in cancer therapy, as it simultaneously addresses tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a key driver of cell proliferation, survival, and differentiation.[8][9] Its aberrant activation through mutation or overexpression is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[9] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, target EGFR.[2][3][4]

Notably, derivatives of 7-iodoquinazoline have demonstrated potent inhibitory activity against both wild-type EGFR and, crucially, the T790M mutant.[6][7][10] The T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR inhibitors in NSCLC.[10] The ability of 7-iodoquinazoline-based compounds to inhibit this resistant form of the enzyme highlights their potential as next-generation anticancer agents.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is the main mediator of the pro-angiogenic signals of VEGF. Its activation is essential for the sprouting of new blood vessels, a process critical for tumor growth and metastasis. By inhibiting VEGFR-2, 7-iodoquinazoline derivatives can effectively cut off the tumor's blood supply, leading to starvation and regression. The dual inhibition of both EGFR and VEGFR-2 by a single molecule offers a synergistic antitumor effect, tackling both the cancer cells directly and their supportive microenvironment.[6][7]

Signaling Pathways Targeted by Dual EGFR/VEGFR-2 Inhibition

The inhibition of EGFR and VEGFR-2 by 7-iodoquinazoline derivatives blocks downstream signaling cascades that are crucial for cancer cell survival and proliferation. The diagram below illustrates the key pathways affected.

Caption: Dual inhibition of EGFR and VEGFR-2 by 7-iodoquinazoline derivatives.

Quantitative Data on Inhibitory Activity

Numerous studies have synthesized and evaluated series of 7-iodoquinazoline derivatives, demonstrating their potent anticancer effects. The tables below summarize representative data from the literature, showcasing their cytotoxicity against various cancer cell lines and their enzymatic inhibitory activity.

Table 1: Cytotoxicity of 7-Iodoquinazoline Derivatives against Cancer Cell Lines (IC50 in µM)

| Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |

| 13e | 5.70 | 7.15 | 5.76 | 6.50 | [6] |

| 7c | - | - | - | - | [6] |

| 8d | 7.05 | 7.10 | 6.80 | 6.00 | [7] |

| 6d | - | 6.95 | 6.90 | 6.12 | [7] |

| 18 | 5.25 | 6.46 | 5.68 | 5.24 | [10] |

| 17 | 5.55 | 6.85 | 5.40 | 5.11 | [10] |

| 14b | 5.86 | 7.03 | 6.15 | 5.77 | [10] |

Table 2: Enzymatic Inhibitory Activity of 7-Iodoquinazoline Derivatives (IC50 in µM)

| Compound | EGFRT790M | VEGFR-2 | Reference |

| 13e | 0.30 | 0.90 | [6] |

| 7c | 0.35 | 1.25 | [6] |

| 6d | 0.35 | 1.00 | [7] |

| 8d | 0.42 | 0.92 | [7] |

| 18 | 0.25 | - | [10] |

| 17 | 0.30 | - | [10] |

| 14b | 0.36 | - | [10] |

Other Potential Therapeutic Targets

While EGFR and VEGFR-2 are the most prominently studied targets, the broader quinazoline class of compounds has shown activity against a range of other therapeutic targets.[1][11] This suggests that 7-iodoquinazoline derivatives could be further explored for their potential to inhibit:

-

Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis.[1]

-

Topoisomerases: Enzymes that regulate DNA topology.[1]

-

Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair.[1]

-

Tubulin Polymerization: Essential for microtubule formation and cell division.[1]

-

Cyclooxygenase-2 (COX-2): A key enzyme in inflammation.[5]

These additional potential targets open up avenues for investigating 7-iodoquinazoline derivatives in therapeutic areas beyond oncology, such as inflammatory diseases and infectious diseases.[3][5][12][13][14]

Experimental Protocols for Target Validation

The evaluation of 7-iodoquinazoline derivatives involves a standardized set of in vitro assays to determine their cytotoxicity and enzyme inhibitory potential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-iodoquinazoline derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on their target enzymes, in vitro kinase assays are performed using purified recombinant kinases.

Step-by-Step Methodology (Example for EGFR):

-

Assay Preparation: In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Addition: Add varying concentrations of the 7-iodoquinazoline derivative to the wells.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant EGFR (wild-type or mutant).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.

-

IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The workflow for screening and validating 7-iodoquinazoline derivatives is summarized in the following diagram.

Caption: Workflow for the discovery and validation of 7-iodoquinazoline derivatives.

Conclusion and Future Directions

Derivatives of 7-iodoquinazoline represent a promising class of compounds with significant potential for the development of novel targeted cancer therapies. Their ability to dually inhibit EGFR (including the resistant T790M mutant) and VEGFR-2 provides a powerful, multi-pronged attack on tumor growth and survival. The wealth of preclinical data underscores the importance of the 7-iodoquinazoline scaffold as a privileged structure in modern drug discovery.

Future research in this area should focus on:

-

Optimizing Selectivity and Potency: Further structure-activity relationship (SAR) studies to design derivatives with improved selectivity and nanomolar potency against desired targets.

-

Exploring Novel Targets: Investigating the activity of 7-iodoquinazoline derivatives against other kinases and cancer-related proteins.

-

Overcoming Resistance: Designing next-generation inhibitors that can overcome potential mechanisms of resistance to current dual EGFR/VEGFR-2 inhibitors.

-

In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the 7-iodoquinazoline scaffold holds great promise for the development of more effective and durable treatments for a wide range of cancers.

References

-

El-Adl, K., et al. (2023). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2344. Available at: [Link]

-

Singh, M., & Singh, S. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 215, 113271. Available at: [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672365. Available at: [Link]

-

Al-Salahi, R., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

-

Rajput, C. S., et al. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology, 10(3). Available at: [Link]

-

ResearchGate. (n.d.). EGFR enzyme activities of the Compound 7 series at 1 μm. Available at: [Link]

-

El-Adl, K., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie, e2400389. Available at: [Link]

-

Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(29), 17756-17773. Available at: [Link]

-

El-Adl, K., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 14(10), 6985-7006. Available at: [Link]

-

Pop, O., & Pop, R. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]

-

ResearchGate. (n.d.). Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs. Available at: [Link]

-

Wesołowska, O., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8865. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4867. Available at: [Link]

-

ResearchGate. (2024). (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Available at: [Link]

-

Qiu, H.-Y., et al. (2009). Biologically active quinoline and quinazoline alkaloids part I. Current Medicinal Chemistry, 16(28), 3698-3729. Available at: [Link]

-

Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7, 17756-17773. Available at: [Link]

-

DISPENDIX. (2025). Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar. YouTube. Available at: [Link]

-

ResearchGate. (2025). (PDF) Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Available at: [Link]

Sources

- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. ijirt.org [ijirt.org]

- 6. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

7-Iodoquinazoline in kinase inhibitor screening

Application Note: 7-Iodoquinazoline Scaffolds in Kinase Inhibitor Discovery

Executive Summary

This guide details the strategic application of 7-iodoquinazoline as a privileged building block in the development of ATP-competitive kinase inhibitors, particularly for EGFR (Epidermal Growth Factor Receptor) and VEGFR targets. The 7-iodo position serves as a critical synthetic handle, allowing late-stage diversification at the solvent-exposed region of the kinase ATP-binding pocket. This note provides a validated synthetic workflow for Suzuki-Miyaura coupling and a comprehensive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening protocol to evaluate inhibitory potency.

Strategic Rationale: The 7-Position Advantage

In the design of quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib), the 4-anilino moiety binds deep within the hydrophobic pocket, interacting with the gatekeeper residue (e.g., T790M in resistant EGFR). However, the 6- and 7-positions point towards the solvent front.

-

Solubility & Pharmacokinetics: Modifications at the 7-position are pivotal for physicochemical optimization. Introducing solubilizing groups (e.g., morpholine, piperazine) via the 7-iodo handle significantly improves ADME properties without disrupting the critical hinge-binding hydrogen bonds at N1 and N3.

-

Synthetic Versatility: The C-I bond is weaker and more reactive than C-Cl or C-Br, facilitating palladium-catalyzed cross-coupling reactions under milder conditions, which preserves sensitive functional groups elsewhere on the scaffold.

Visualizing the SAR Strategy

Figure 1: Synthetic divergence from the 7-iodoquinazoline core. The iodine handle allows access to diverse chemical space targeting the solvent-exposed region of the kinase pocket.

Synthetic Protocol: Library Generation via Suzuki Coupling

Objective: To install solubilizing heteroaryl groups at the 7-position. Scale: 100 mg (Parallel Synthesis compatible).

Reagents & Equipment

-

Substrate: 4-substituted-7-iodoquinazoline (1.0 equiv).

-

Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.2–1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%). Rationale: Bidentate ferrocene ligand prevents β-hydride elimination and resists oxidation better than PPh3.

-

Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid).

-

Solvent: 1,4-Dioxane/Water (4:1). Rationale: The aqueous component is essential for the transmetallation step in the Suzuki cycle.

Step-by-Step Methodology

-

Degassing: Charge the reaction vial with the quinazoline substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Incubation: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass [M+H]+).

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter through a Celite pad to remove Palladium black.

-

Dilute with EtOAc, wash with brine (x2).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Biochemical Screening: TR-FRET Kinase Assay

Method: LanthaScreen™ Eu Kinase Binding Assay. Mechanism: Detects the displacement of an AlexaFluor™ 647-labeled tracer (ATP-competitive) by the test compound. The kinase is tagged (GST/His) and bound by a Europium-labeled antibody. Proximity induces FRET. Why TR-FRET? It is a homogeneous (no wash), ratiometric assay robust against compound autofluorescence and suitable for HTS.

Assay Workflow Diagram

Figure 2: High-Throughput Screening workflow for determining IC50 values using TR-FRET.

Detailed Protocol

Materials:

-

Kinase: EGFR (Cytoplasmic domain), 5 nM final.

-

Tracer: Kinase Tracer 199 or 236 (Invitrogen), determined by tracer titration.

-

Antibody: Eu-anti-GST Antibody, 2 nM final.[2]

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

-

Compound Transfer: Dispense 10 nL of test compounds (in DMSO) into a white 384-well microplate. Include Staurosporine as a positive control and DMSO-only as a negative control.

-

Kinase/Antibody Mix: Prepare a 2X solution of Kinase + Eu-Antibody in assay buffer. Add 5 µL to the plate.

-

Tracer Mix: Prepare a 2X solution of the Tracer. Add 5 µL to the plate.

-

Note: Adding tracer last ensures equilibrium competition starts simultaneously.

-

-

Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at RT in the dark.

-

Measurement: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 620 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (AlexaFluor).

-

Data Analysis:

Calculate the FRET Ratio:

Data Interpretation & Validation

Typical Results Table

The following table illustrates the impact of 7-position modification on EGFR inhibition (Hypothetical data based on SAR principles [1, 2]).

| Compound ID | R-Group (7-position) | EGFR IC50 (nM) | Solubility (µM) | Interpretation |

| 7-I-QZ (Core) | Iodine | >1000 | < 1 | Poor solubility; weak binding due to lack of solvent interaction. |

| Cmpd A | Phenyl | 150 | 5 | Improved potency (hydrophobic packing) but poor solubility. |

| Cmpd B | N-Morpholinyl-phenyl | 12 | >100 | Lead Candidate. Solubilizing group contacts solvent front. |

| Gefitinib (Ref) | Morpholinopropoxy | 3–5 | >100 | Clinical Standard. |

Troubleshooting the Assay

-

Low Z-Factor (< 0.5): Often caused by pipetting errors or tracer degradation. Ensure tracer is stored at -20°C and protected from light.

-

High Background: Check for compound autofluorescence. TR-FRET minimizes this, but strong fluorophores in the library can still interfere. Use a "Time-Resolved" setting with a 100 µs delay window.

References

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

-

Zhang, J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][5] Molecules.

-

Thermo Fisher Scientific. (2023).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Iodoquinazoline

Introduction

7-Iodoquinazoline and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4][5] The precise structural elucidation and purity assessment of these compounds are critical for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy in therapeutic applications. This application note provides a comprehensive guide to the analytical techniques essential for the unambiguous characterization of 7-Iodoquinazoline. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and X-ray Crystallography. This multi-faceted approach provides a self-validating system for researchers, ensuring the highest level of confidence in their synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For 7-Iodoquinazoline, both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and substitution pattern.

Theoretical Basis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like iodine and nitrogen causing deshielding and a downfield shift. Spin-spin coupling provides information about adjacent non-equivalent protons.

¹³C NMR provides information about the different carbon environments in the molecule. The presence of the iodine atom will have a direct effect on the chemical shift of the carbon it is attached to (C7) and will also influence the shifts of neighboring carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the 7-Iodoquinazoline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d⁶). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling to simplify the spectrum.

-

Data Interpretation and Expected Values

The interpretation of the NMR spectra is crucial for confirming the structure of 7-Iodoquinazoline.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 7-Iodoquinazoline

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H2 | ~9.2 | ~160 |

| H4 | ~8.5 | ~155 |

| H5 | ~7.8 | ~130 |

| H6 | ~7.6 | ~135 |

| H8 | ~8.1 | ~128 |

| C7 | - | ~95 |

| C8a | - | ~152 |

| C4a | - | ~125 |

Note: These are approximate values and can vary based on the solvent and concentration.

The disappearance of the signal corresponding to the proton at the 7-position and the characteristic splitting patterns of the remaining aromatic protons provide strong evidence for the successful iodination at the desired position.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Theoretical Basis

In electrospray ionization (ESI) mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 7-Iodoquinazoline, the molecular ion peak [M+H]⁺ is expected to be the most prominent peak in the positive ion mode. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.[6] This fragmentation pattern is unique to the molecule and can be used to confirm its structure.[6]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of 7-Iodoquinazoline (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

Source temperature: 100-150 °C

-

Desolvation gas flow: 500-800 L/hr

-

Data Interpretation and Expected Values

Table 2: Expected Mass Spectrometry Data for 7-Iodoquinazoline (C₈H₅IN₂)

| Ion | Calculated m/z | Observed m/z (HRMS) |

| [M]⁺ | 255.9548 | 255.95XX |

| [M+H]⁺ | 256.9627 | 256.96XX |

The presence of the characteristic isotopic pattern for iodine (¹²⁷I) will be a key indicator in the mass spectrum.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis.[7][8][9][10][11]

Theoretical Basis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a non-polar compound like 7-Iodoquinazoline, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention time (RT) is the time it takes for the compound to elute from the column and is a characteristic property under specific chromatographic conditions.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Dissolve a known concentration of 7-Iodoquinazoline in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at a wavelength where 7-Iodoquinazoline has strong absorbance (e.g., ~254 nm).

-

-

Purity Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation

A pure sample of 7-Iodoquinazoline should exhibit a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. The retention time can be used for identification by comparing it to a reference standard.

Caption: HPLC workflow for purity analysis.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized compound.

Theoretical Basis

The sample is combusted in a furnace in the presence of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Experimental Protocol

-

Sample Preparation: A small, accurately weighed amount of the dry, pure 7-Iodoquinazoline (1-3 mg) is required.

-

Instrumentation: The analysis is performed using a CHN elemental analyzer.

Data Interpretation and Expected Values

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₅IN₂).

Table 3: Theoretical Elemental Composition of 7-Iodoquinazoline

| Element | Theoretical Percentage (%) |

| Carbon (C) | 37.53 |

| Hydrogen (H) | 1.97 |

| Nitrogen (N) | 10.94 |

X-ray Crystallography: Unambiguous 3D Structure Determination

For an unequivocal confirmation of the molecular structure, including stereochemistry and solid-state packing, single-crystal X-ray diffraction is the gold standard.[12][13][14][15][16]

Theoretical Basis

When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined.

Experimental Protocol

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of 7-Iodoquinazoline in a suitable solvent (e.g., ethanol, acetone, or a mixture) can yield single crystals of sufficient quality.[17]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.

Data Interpretation

The resulting crystal structure will provide an unambiguous confirmation of the connectivity of atoms in 7-Iodoquinazoline and the position of the iodine atom.

Sources

- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. gilson.com [gilson.com]

- 10. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 7-Iodoquinazoline Scaffolds for High-Fidelity Radiolabeling

Executive Summary & Scientific Rationale

The quinazoline pharmacophore, particularly the 4-anilinoquinazoline class, represents a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Vandetanib. While 6-substituted quinazolines are common, 7-iodoquinazoline derivatives have emerged as critical tools for dual-targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

The iodine atom at the C-7 position is not merely a structural placeholder; it is a functional handle for theranostic applications.

-

Imaging (PET/SPECT): The C-I bond is robust enough for labeling with Iodine-124 (PET) or Iodine-123 (SPECT) , enabling non-invasive stratification of patients based on kinase expression levels.

-

Auger Therapy: The proximity of the 7-iodo position to the ATP-binding pocket of the kinase allows for the delivery of high-LET (Linear Energy Transfer) Auger electrons (from Iodine-125 ) directly to the DNA or catalytic machinery of the cancer cell, inducing lethal double-strand breaks.

This guide details the synthesis of the 7-tributylstannyl precursor and the subsequent oxidative radioiododestannylation protocol to generate high-specific-activity 7-[*I]-iodoquinazolines.

Chemical Synthesis of the Precursor

To achieve high specific activity (SA), "hot" iodine must be introduced at the final step, replacing a leaving group. The most reliable method for C-7 labeling is oxidative iododestannylation .

Retrosynthetic Strategy

The target radiotracer is generated from a 7-(tributylstannyl)quinazoline precursor. This precursor is synthesized from a 7-bromoquinazoline intermediate via Palladium-catalyzed Stille coupling.

Validated Synthetic Protocol (Precursor Production)

Step 1: Core Assembly (4-chloro-7-bromoquinazoline)

-

Reagents: 7-bromoquinazolin-4(3H)-one, POCl3 (Phosphorus oxychloride), DIPEA.

-

Procedure: Reflux 7-bromoquinazolin-4(3H)-one in neat POCl3 for 3 hours. Evaporate excess POCl3. The resulting 4,7-dichloro/bromo intermediate is highly reactive.

Step 2: C-4 Amination (The "Anilino" Installation)

-

Reagents: 3-chloro-4-fluoroaniline (or specific aniline of interest), Isopropanol (iPrOH).

-

Procedure: Suspend the 4-chloro-7-bromoquinazoline in iPrOH. Add 1.1 eq of the aniline. Reflux for 4 hours. The product precipitates as the hydrochloride salt.

-

Why: This installs the kinase-binding specificity.

Step 3: Stannylation (The "Cold" Precursor)

-

Reagents: Hexabutylditin (Bu3Sn-SnBu3), Pd(PPh3)4 (Tetrakis), Toluene (anhydrous).

-

Procedure:

-

Degas toluene with Argon for 30 mins (Critical: Oxygen kills the Pd(0) catalyst).

-

Add 7-bromo-4-anilinoquinazoline (1.0 eq), Hexabutylditin (2.0 eq), and Pd(PPh3)4 (0.05 eq).

-

Reflux at 110°C for 16–24 hours under Argon.

-

Purification: Flash chromatography on neutral alumina (Silica can cause destannylation). Elute with Hexane/EtOAc.

-

QC: Verify by 1H-NMR (look for Sn-butyl protons at 0.8–1.6 ppm).

-

Visualization: Synthetic Pathway[1]

Figure 1: Step-by-step synthesis of the 7-tributylstannyl quinazoline precursor required for electrophilic radioiodination.

Radiolabeling Protocol: Oxidative Iododestannylation

This protocol is designed for Iodine-124 (t1/2 = 4.18 d) for PET imaging, but is adaptable to I-123/I-125/I-131.

Safety Note: All steps must be performed in a lead-shielded hot cell with activated charcoal filters for volatile iodine capture.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Radionuclide: [124I]NaI in 0.01 M NaOH (High specific activity, carrier-free).

-

Precursor: 7-(tributylstannyl)-4-anilinoquinazoline (50 µg in 50 µL EtOH).

-

Oxidant: Chloramine-T (CAT) or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). Note: Iodogen is preferred for sensitive kinases as it is milder.

-

Quench: Sodium Metabisulfite (Na2S2O5).

-

Solvent: Acetic Acid (HOAc) / Ethanol mixture.

Step-by-Step Procedure

-

Preparation: Coat a reaction vial with 50 µg of Iodogen (evaporate from chloroform) to create a solid-phase oxidant surface.

-

Activation: Add [124I]NaI solution (e.g., 37–185 MBq) to the vial.

-

Reaction: Immediately add the Precursor solution (50 µg in 50 µL EtOH) followed by 10 µL of 5% Acetic Acid (to adjust pH to ~5.0, optimal for electrophilic substitution).

-

Incubation: Allow to react at room temperature for 5–10 minutes.

-

Quenching: Add 100 µL of Sodium Metabisulfite (10 mg/mL) to reduce unreacted active iodine species to iodide (I-).

-

Purification (Semi-Prep HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% TFA). 40% ACN to 80% ACN over 20 mins.

-

Collection: Collect the radioactive peak corresponding to the non-stannylated standard reference.

-

-

Formulation: Evaporate ACN (rotary evaporator or N2 stream) and reconstitute in sterile saline containing 5% Ethanol (for solubility) and 0.1% Tween-80 (to prevent adsorption to tubing).

Quality Control (QC) Criteria

| Parameter | Specification | Method |

| Radiochemical Purity | > 95% | Analytical HPLC (Radio-detector) |

| Chemical Purity | No UV peaks from precursor | Analytical HPLC (UV 254 nm) |

| Specific Activity | > 1 GBq/µmol | Calculated from mass/activity |

| pH | 5.5 – 7.5 | pH strip |

| Residual Solvent | < Limit (ACN) | GC (if required) |

Visualization: Radiolabeling Workflow

Figure 2: The "Hot Cell" workflow for converting the tin precursor to the final radiotracer.

Biological Application: EGFR/VEGFR Targeting[6][7][13]

The utility of 7-iodoquinazoline lies in its ability to bind the ATP-binding pocket of receptor tyrosine kinases.

-

Mechanism: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 (EGFR), while the N3 interacts with a water molecule networked to Thr790.

-

The 7-Iodo Role: The 7-position projects into the solvent-exposed region or a specific hydrophobic pocket depending on the exact kinase conformation. Iodine's lipophilicity enhances membrane permeability (Blood-Brain Barrier penetration is often improved), making these suitable for brain metastasis imaging.

In Vitro Binding Assay (Validation)

To verify the radiotracer retains biological activity:

-

Cell Lines: A431 (EGFR high) vs. MCF-7 (EGFR low).

-

Assay: Competitive binding against unlabeled Gefitinib.

-

Result: The IC50 of the 7-iodo derivative should be in the nanomolar range (< 50 nM).

Troubleshooting & Optimization

-

Problem: Low Radiochemical Yield (< 30%).

-

Cause: Precursor instability (protodestannylation).

-

Solution: Ensure the precursor is stored at -20°C under Argon. Use anhydrous EtOH in the reaction.

-

-

Problem: High Impurities.

-

Cause: Chloramine-T is too harsh, causing oxidative damage to the aniline nitrogen.

-

Solution: Switch to Iodogen (solid phase) or Iodo-Beads to slow down the oxidation rate.

-

-

Problem: "Sticking" to vial.

-

Cause: 7-iodoquinazolines are highly lipophilic.

-

Solution: Use LoBind tubes and include Tween-80 or Ethanol in the final formulation buffer immediately after HPLC collection.

-

References

-

Synthesis and biological evaluation of iodoquinazoline derivatives

-

Radiolabeling Methodology (Stannylation Route)

- Title: A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline.

- Source: Nuclear Medicine and Biology (via NIH).

-

URL:[Link]

-

Iodine-124 PET Imaging Context

-

Copper-Mediated Alternative (Modern Approach)

- Title: A Highly Efficient Copper-Mediated Radioiodin

- Source: NIH / PubMed Central.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 7. Novel iodine-124 labeled EGFR inhibitors as potential PET agents for molecular imaging in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 7-Iodoquinazoline Optimization

Doc ID: T-QZN-7I-OPT | Version: 2.4 | Last Updated: 2025-05-15 Role: Senior Application Scientist | Domain: Heterocyclic Chemistry & Medicinal Scaffolds

Executive Summary & Strategic Importance

7-Iodoquinazoline is a "linchpin" scaffold in medicinal chemistry, particularly for EGFR and VEGFR kinase inhibitors (e.g., Gefitinib analogs). Its value lies in the orthogonal reactivity of the C-7 iodine (soft electrophile, Pd-sensitive) versus the C-4 position (hard electrophile, nucleophile-sensitive).

The Challenge: Users frequently encounter three bottlenecks:

-

Incomplete Cyclization: Stalling during the formation of the pyrimidine ring.

-

Solubility-Driven Yield Loss: The core scaffold aggregates in standard organic solvents.

-

Chemoselectivity Failures: Unintended dehalogenation or scrambling during cross-coupling.

This guide provides a validated optimization protocol, moving beyond "textbook" chemistry to industrial-grade robustness.

Synthesis Architecture: The "Build" Phase

The most reliable route to the 7-iodoquinazoline core (specifically the 4-chloro derivative, which is the active pharmaceutical intermediate) utilizes the Modified Niementowski Cyclization .

Validated Workflow Diagram

The following logic flow illustrates the critical decision points for synthesizing the active scaffold.

Caption: Figure 1. Optimized synthetic pathway prioritizing Formamidine Acetate for cleaner conversion profiles compared to neat Formamide.

Optimized Protocol: Cyclization

Why this works: Traditional methods use neat formamide at 180°C, which causes iodine lability (darkening/tarring). Using formamidine acetate allows cyclization at lower temperatures (refluxing ethanol or n-butanol), preserving the C-I bond.

Step-by-Step:

-

Charge: Suspend 2-amino-4-iodobenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in n-butanol (0.5 M concentration). Ethanol is acceptable but n-butanol allows a higher reflux temperature (117°C), driving the reaction to completion faster.

-

Catalysis: Add a catalytic amount of acetic acid (0.1 eq) if reaction stalls.

-

Reflux: Heat to reflux for 12–16 hours.

-

Monitoring: Monitor by LC-MS (Target M+H: ~273). Note: TLC is often misleading due to streaking.

-

Workup (Critical): Cool to 0°C. The product, 7-iodoquinazolin-4(3H)-one , will precipitate. Filter and wash with cold ethanol. Do not extract ; the product is amphoteric and poorly soluble in organic layers.

Functionalization: The "Use" Phase (C-7 Optimization)

Once you have the scaffold (either the 4-oxo or 4-chloro), the goal is often Suzuki-Miyaura coupling at C-7.

Regioselectivity Matrix

| Position | Reactivity Type | Preferred Reagent | Optimization Note |

| C-4 | SNAr (Nucleophilic Substitution) | Amines, Anilines | Reacts readily at RT or mild heat. Do this FIRST if possible to "cap" the C-4 position. |

| C-7 | Pd-Catalyzed Cross-Coupling | Boronic Acids/Esters | Requires Pd(0).[1] The C-I bond is weaker than C-Cl, allowing selective coupling even if C-4 is Cl. |

Protocol: Selective C-7 Suzuki Coupling

Context: Coupling at C-7 while preserving a C-4 chloride (for later functionalization) or a C-4 amine.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%). Why: Bidentate ferrocene ligands prevent Pd aggregation and reduce deiodination side-reactions compared to Pd(PPh3)4.

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids).

-

Solvent: 1,4-Dioxane/Water (4:1). Strictly degassed.

Troubleshooting Deiodination: If you observe the "reduced" product (7-H quinazoline), it is due to β-hydride elimination from the solvent or ligand.

-

Fix: Switch solvent to DMF (anhydrous) and use an inorganic base. Avoid alcohols (isopropanol/ethanol) in the coupling step.

Troubleshooting Center (FAQ)

Solubility & Purification

Q: My 7-iodoquinazolin-4(3H)-one intermediate is insoluble in everything. How do I characterize it? A: This is a feature, not a bug. The high lattice energy of the amide/lactam tautomer makes it insoluble.

-

NMR: Use DMSO-d6 + 1 drop of TFA (Trifluoroacetic acid). The acid breaks hydrogen bonding networks, sharpening the signals.

-

Purification: Do not attempt column chromatography. Rely on the precipitation method (Step 2.2). If impure, digest (slurry) in boiling ethanol and filter hot.

Reaction Stalling

Q: The cyclization of the benzoic acid stopped at 60% conversion. Adding more formamidine didn't help. A: Water is the enemy here. The condensation releases water, which can hydrolyze the intermediate amidine back to the starting material.

-

The Fix: Use a Dean-Stark trap (if using toluene/n-butanol) or add molecular sieves (4Å) to the reaction vessel.

Diagnostic Decision Tree

Use this logic flow to diagnose low yields in cross-coupling.

Caption: Figure 2.[3][4] Logic gate for diagnosing failure modes in Palladium-catalyzed coupling of 7-iodoquinazolines.

References

-

Niementowski Reaction Mechanisms: Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.

-

Quinazoline Functionalization: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-amino-benzamides and 2-aminobenzoic acid with orthoesters. Tetrahedron, 61(43), 10153-10160.

-

Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.

-

7-Iodo Specifics (EGFR Context): Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276.

Sources

- 1. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.jp]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Navigating the Chemistry of 7-Iodoquinazoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-iodoquinazoline. This resource is designed to provide in-depth guidance and troubleshooting for researchers and scientists working with this important building block in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled this information based on a synthesis of literature and practical experience to help you navigate the common challenges and side reactions encountered during the functionalization of 7-iodoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 7-iodoquinazoline in palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered side reactions include dehalogenation (replacement of the iodine atom with a hydrogen), homocoupling of the starting material or the coupling partner, and in some cases, hydrolysis of the quinazoline ring under harsh basic conditions. The electron-deficient nature of the quinazoline ring system can also influence the reactivity and lead to catalyst inhibition.

Q2: How does the presence of the nitrogen atoms in the quinazoline ring affect palladium-catalyzed reactions?

A2: The nitrogen atoms in the quinazoline ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes be beneficial, acting as an internal ligand, but more often it can lead to catalyst inhibition by occupying coordination sites and hindering the desired catalytic cycle. This effect is particularly pronounced with unprotected nitrogen-rich heterocycles.[1] Careful selection of ligands that can compete with this coordination is often necessary.

Q3: What is the general stability of 7-iodoquinazoline?

A3: 7-Iodoquinazoline is a relatively stable compound under standard laboratory conditions. However, it can be sensitive to strong bases and prolonged exposure to high temperatures, which can promote deiodination.[2] It is also advisable to protect it from light to prevent potential photochemical decomposition. Studies on similar quinazoline derivatives suggest good stability in aqueous solutions within a pH range of 5-8, but decomposition can occur at higher pH values.

Q4: Are there any specific challenges when using heteroaryl boronic acids in Suzuki-Miyaura coupling with 7-iodoquinazoline?

A4: Yes, heteroaryl boronic acids, especially those with nitrogen-containing rings, can be challenging coupling partners. They are often prone to protodeboronation (cleavage of the C-B bond) under the basic reaction conditions.[3] This side reaction consumes the boronic acid and leads to lower yields of the desired product. Using anhydrous solvents, carefully selecting the base, and employing more stable boronic acid derivatives like MIDA boronates can help mitigate this issue.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, when working with 7-iodoquinazoline, several issues can arise.

Problem 1: Low or No Yield of the Desired Product

| Potential Cause | Troubleshooting Steps & Scientific Rationale |

| Catalyst Inactivation | The nitrogen atoms of the quinazoline ring can coordinate to the palladium center, leading to catalyst deactivation. Solution: Screen different phosphine ligands. Bulky, electron-rich ligands such as XPhos or SPhos can often stabilize the active palladium species and prevent inhibitory coordination.[1] |

| Poor Quality of Boronic Acid | Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines and other inactive species. Solution: Use freshly purchased or recently purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to prevent decomposition.[4] |

| Ineffective Base | The choice of base is critical for activating the boronic acid for transmetalation. Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, particularly for less reactive boronic acids.[5][6] |

| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |

Problem 2: Significant Formation of Dehalogenated Quinazoline (Hydrodeiodination)

This side reaction is a common issue with aryl iodides, especially those that are electron-deficient.

| Potential Cause | Troubleshooting Steps & Scientific Rationale |

| Reductive Dehalogenation by the Catalyst | The palladium catalyst can mediate the reductive cleavage of the carbon-iodine bond. Solution: Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active species. Employing electron-rich and bulky phosphine ligands can favor the cross-coupling pathway over dehalogenation.[2] |

| Reaction with Base or Solvent | Certain bases and protic solvents can act as hydride sources, leading to deiodination. Solution: Use the mildest effective base. Aprotic solvents are generally preferred. If a protic co-solvent is necessary, minimize its amount. |

Heck Coupling

The Heck reaction is a valuable method for the arylation of alkenes. When using 7-iodoquinazoline, regioselectivity and catalyst stability are key considerations.

Problem: Low Yield and/or Formation of Multiple Isomers

| Potential Cause | Troubleshooting Steps & Scientific Rationale |

| Catalyst Decomposition | High reaction temperatures can lead to the formation of palladium black, an inactive form of the catalyst. Solution: Use a more thermally stable catalyst system. Consider using phosphine-free catalyst systems or employing N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability. |

| Poor Regioselectivity | The position of the new C-C bond on the alkene can vary depending on the reaction conditions and the electronic properties of the alkene. Solution: For electron-rich olefins, the addition of additives like ammonium salts can improve regioselectivity. The choice of ligand can also influence the regiochemical outcome. |

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. A common side reaction is the homocoupling of the terminal alkyne.

Problem: Formation of Alkyne Homocoupling Product (Glaser Coupling)

| Potential Cause | Troubleshooting Steps & Scientific Rationale |

| Presence of Oxygen | Oxygen promotes the copper-catalyzed homocoupling of terminal alkynes. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |

| Excessive Copper Catalyst | High concentrations of the copper co-catalyst can favor the homocoupling pathway. Solution: Reduce the amount of the copper salt (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be advantageous.[7] |

| Slow Cross-Coupling | If the desired cross-coupling reaction is slow, the competing homocoupling reaction can become more prominent. Solution: Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to accelerate the cross-coupling rate. |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 7-Iodoquinazoline

This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions with 7-iodoquinazoline.

-

To an oven-dried reaction vessel, add 7-iodoquinazoline (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Troubleshooting a Low-Yield Suzuki Coupling

Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions of 7-iodoquinazoline.

Competing Pathways in Palladium-Catalyzed Reactions

Caption: A diagram illustrating the competing reaction pathways in palladium-catalyzed cross-coupling of 7-iodoquinazoline.

References

- Patel, A. B., Chikhalia, K. H., & Kumari, P. (2013). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Springer Science+Business Media Dordrecht.

-

Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c

- Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(47), 17333–17342.

- BenchChem. (2025).

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. Retrieved from [Link]

-

Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2025). ResearchGate. Retrieved from [Link]

-

Tricyclic Quinazoline Alkaloids: Isolation, Synthesis, Chemical Modification, and Biological Activity. (2025). ResearchGate. Retrieved from [Link]

-

Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. (n.d.). PMC. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. (2025). ResearchGate. Retrieved from [Link]

-

Sonogashira cross-coupling of 3a–c with terminal alkynes to afford 4a–i. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (n.d.). PMC. Retrieved from [Link]

-

Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. (n.d.). PubMed. Retrieved from [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC. Retrieved from [Link]

-

Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. (2024). PubMed. Retrieved from [Link]

-

Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

-

Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (n.d.). MDPI. Retrieved from [Link]

-

Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (n.d.). RSC Publishing. Retrieved from [Link]

-

Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). PMC. Retrieved from [Link]

-

Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019). ResearchGate. Retrieved from [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

21.01.1: Heck Reaction. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines 9 and 10. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. (2023). PubMed. Retrieved from [Link]

-

Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. (n.d.). PubMed. Retrieved from [Link]

-

Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

-

Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. (n.d.). NIH. Retrieved from [Link]

-

Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). PubMed Central. Retrieved from [Link]

-

Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thalesnano.com [thalesnano.com]

improving the yield of 7-Iodoquinazoline synthesis

Technical Support Center: Optimizing the Synthesis of 7-Iodoquinazoline

Executive Summary & Route Selection